Lidorestat (systematic name: 3-[(4,5,7-trifluorobenzo[d]thiazol-2-yl)methyl]-1H-indole-1-acetic acid) is a synthetic organic compound belonging to the class of aldose reductase inhibitors (ARIs). [, ] It has been primarily investigated for its potential therapeutic role in treating chronic diabetic complications. [] Lidorestat acts by selectively inhibiting the enzyme aldose reductase, which plays a key role in the polyol pathway of glucose metabolism. [, ]
Lidorestat is classified as an aldose reductase inhibitor and is structurally categorized under indolyl carboxylic acids. The compound has the chemical identifier 245116-90-9 and is synthesized for research and potential therapeutic applications in diabetes management. Its primary mechanism involves inhibition of the enzyme aldose reductase, which plays a crucial role in the polyol pathway, converting glucose to sorbitol .
The synthesis of Lidorestat involves a multi-step process starting from the preparation of the indole scaffold. Key steps include:
Lidorestat's molecular structure can be characterized as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm its structure and purity. The indole moiety contributes significantly to its interaction with biological targets, particularly aldose reductase .
Lidorestat participates in several chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and various halogenating agents for substitution reactions .
Lidorestat acts primarily as a selective inhibitor of aldose reductase (specifically the enzyme AKR1B1). The mechanism involves:
The efficacy of Lidorestat is particularly pronounced under hyperglycemic conditions, making it a valuable candidate for treating chronic complications associated with diabetes .
Lidorestat has several notable applications:
Despite some setbacks in clinical trials, ongoing research continues to explore Lidorestat's efficacy and potential modifications to enhance its therapeutic profile .
The therapeutic targeting of aldose reductase (ALR2) began in the 1960s following the elucidation of the polyol pathway. Under hyperglycemic conditions, ALR2 converts glucose to sorbitol, depleting NADPH and generating osmotic stress and oxidative damage. Early ARIs like alrestatin (1970s) and sorbinil (1980s) demonstrated proof-of-concept but faced limitations:
Table 1: Evolution of Key Aldose Reductase Inhibitors
Compound (Year) | Chemical Class | Selectivity (ALR2 vs. ALR1) | Key Limitations |
---|---|---|---|
Alrestatin (1970s) | Carboxylic acid | 10-fold | Low potency, photosensitivity |
Sorbinil (1980s) | Spirohydantoin | 200-fold | Skin rash, fever |
Tolrestat (1990s) | Carboxylic acid | 300-fold | Hepatotoxicity |
Epalrestat (1990s)* | Carboxylic acid | 400-fold | Limited tissue penetration |
Lidorestat (2005) | Indole-acetic acid | 5,400-fold | None reported in preclinical studies |
*Epalrestat remains the only clinically approved ARI (Japan/China) [4] [5] [9].
Natural products (e.g., luteolin, cinnamon extracts) were explored as ARIs but lacked pharmacodynamic rigor [4] [6]. Computational advances in the 2000s enabled rational design of inhibitors like lidorestat with optimized binding affinity and pharmacokinetics [2] [6].
Lidorestat was developed through systematic optimization of 3-[(benzothiazol-2-yl)methyl]indole-N-alkanoic acids. Key milestones include:
Table 2: Pharmacokinetic and Efficacy Profile of Lidorestat in Rodent Models
Parameter | Value | Model |
---|---|---|
ALR2 IC₅₀ | 5 nM | In vitro enzyme assay |
ALR2/ALR1 selectivity | 5,400-fold | In vitro enzyme assay |
Nerve sorbitol ED₅₀ | 1.9 mg/kg/day | STZ-diabetic rats (5-day study) |
Lens sorbitol ED₅₀ | 4.5 mg/kg/day | STZ-diabetic rats (5-day study) |
MNCV improvement | 59% vs. diabetic controls | STZ-diabetic rats (2-month study) |
Plasma fructose | 5.2 ± 2.3 μg/mL (vs. 12.08 ± 7.4 μg/mL controls) | Diabetic hAR/Ldlr(-/-) mice |
Figure 1: Molecular interactions of lidorestat in the ALR2 binding pocket (based on [8]). Lidorestat’s carboxylate group forms hydrogen bonds with His110 and Tyr48, while its trifluorobenzothiazole moiety occupies the hydrophobic specificity pocket.
Lidorestat’s impact extends beyond neuropathy into multisystem complications:
Research gaps remain, including lidorestat’s effects on emerging pathways like inflammation (NF-κB) and fibrosis (TGF-β), which are implicated in diabetic complications [5] [8]. Current studies focus on indole-based bifunctional inhibitors combining ALR2 suppression with antioxidant activity [8].
Table 3: Mechanisms of Diabetic Complications Targeted by Lidorestat
Complication | Key Pathogenic Mechanism | Lidorestat’s Action |
---|---|---|
Neuropathy | Sorbitol-mediated osmotic stress, Na⁺/K⁺-ATPase inhibition | Reduces nerve sorbitol, improves conduction velocity |
Retinopathy | Pericyte apoptosis, BRB breakdown | Prevents retinal sorbitol accumulation |
Nephropathy | Glomerular hyperfiltration, podocyte injury | Lowers glomerular polyol flux |
Cardiovascular | Fructose-induced lipogenesis, endothelial dysfunction | Suppresses plasma fructose |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7